molecular formula C19H29N3O3S B7001560 N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide

Cat. No.: B7001560
M. Wt: 379.5 g/mol
InChI Key: RXOBFFNQXWRQKS-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-18(2,3)21-26(24,25)16-7-5-15(6-8-16)20-17(23)22-13-4-9-19(10-11-19)12-14-22/h5-8,21H,4,9-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOBFFNQXWRQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC3(CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes the selection of appropriate solvents, temperatures, and catalysts to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and sulfonamides, such as:

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure may enhance its stability, reactivity, and potential biological activity compared to other similar compounds .

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